Cas no 57074-51-8 (Furo[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one,decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene- (9CI))

Furo[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one,decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene- (9CI) structure
57074-51-8 structure
Product Name:Furo[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one,decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene- (9CI)
CAS-Nr.:57074-51-8
MF:C15H22O5
MW:282.332185268402
CID:370902
PubChem ID:42295
Update Time:2025-04-19

Furo[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one,decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Furo[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one,decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene- (9CI)
    • hymenovin
    • HYMENOXONE [HSDB]
    • Furo(2',3':5,6)cyclohepta(1,2-c)pyran-2(3H)-one, decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene-, (3aR,4aS,5R,7R,8aR,9R,10aR)-
    • C09482
    • CHEBI:5826
    • NSC 217313
    • (1R,3R,4aS,5R,6aR,9aR,10aS)-1,3-dihydroxy-5,10a-dimethyl-9-methylene-3,4,4a,5,6,6a,9a,10-octahydro-1H-furo[3,4]cyclohepta[5,7-d]pyran-8-one
    • Hymenoxone
    • UNII-AYR8B2NT77
    • NSC-217313
    • AYR8B2NT77
    • 57074-51-8
    • Furo(2',3':5,6)cyclohepta(1,2-c)pyran-2(3H)-one, decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene-, (3aR-(3a-alpha,4a-beta,5-alpha,7-beta,8a-alpha,9-alpha,10a-alpha))-
    • (1S,3R,7R,9R,10S,12R,14R)-12,14-dihydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one
    • Hymenoxon
    • FURO(2',3':5,6)CYCLOHEPTA(1,2-C)PYRAN-2(3H)-ONE, DECAHYDRO-5,7-DIHYDROXY-4A,9-DIMETHYL-3-METHYLENE-, (3AR,4AS,5R,7R,8AS,9R,10AR)-
    • 5,7-Dihydroxy-4a,9-dimethyl-3-methylenedecahydrofuro(2',3':5,6)cyclohepta(1,2-c)pyran-2(3H)-one
    • Q27106901
    • DTXSID601104051
    • (3aR,4aS,5R,7R,8aS,9R,10aR)-Decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylenefuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
    • Furo(2',3':5,6)cyclohepta(1,2-c)pyran-2(3H)-one, decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene-
    • 57377-32-9
    • FURO(2',3':5,6)CYCLOHEPTA(1,2-C)PYRAN-2(3H)-ONE, DECAHYDRO-5,7-DIHYDROXY-4A,9-DIMETHYL-3-METHYLENE-, (3AR-(3A.ALPHA.,4A.BETA.,5.ALPHA.,7.BETA.,8A.ALPHA.,9.ALPHA.,10A.ALPHA.))
    • HSDB 3494
    • HSDB 3495
    • 5,7-dihydroxy-4a,9-dimethyl-3-methylidenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3h)-one
    • DTXSID30972549
    • NSC-256432
    • NSC217313
    • NSC256432
    • SCHEMBL6424628
    • Furo[2',6]cyclohepta[1,2-c]pyran-2(3H)-one, decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylene-
    • Inchi: 1S/C15H22O5/c1-7-4-11-9(8(2)13(17)19-11)6-15(3)10(7)5-12(16)20-14(15)18/h7,9-12,14,16,18H,2,4-6H2,1,3H3
    • InChI-Schlüssel: PYINVOHSOZSEPB-UHFFFAOYSA-N
    • Lächelt: O1C(CC2C(C)CC3C(C(=C)C(=O)O3)CC2(C)C1O)O

Berechnete Eigenschaften

  • Genaue Masse: 282.14676
  • Monoisotopenmasse: 282.14672380g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 448
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 76Ų

Experimentelle Eigenschaften

  • Dichte: 1.0984 (rough estimate)
  • Siedepunkt: 344.94°C (rough estimate)
  • Brechungsindex: 1.6200 (estimate)
  • PSA: 75.99
  • LogP: 1.19370
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